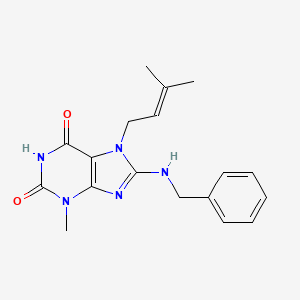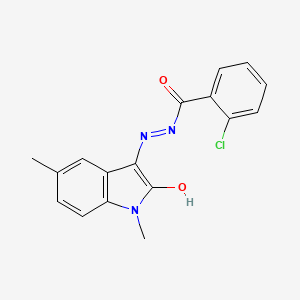![molecular formula C19H25N5O3 B5538169 4-ethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538169.png)
4-ethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to 4-ethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide, involves various strategies aiming at enhancing certain pharmacological activities. A notable method involves preparing series of benzamides with variations in the N-4 substituent to explore their gastrokinetic activity. For instance, derivatives with specific substituents have shown potent in vivo gastric emptying activity, which highlights the synthesis's role in tailoring the compound's biological effects (Kato et al., 1992).
Molecular Structure Analysis
The analysis of molecular structures, particularly through X-ray powder diffractometry and spectroscopy, reveals the presence of polymorphs and their unique characteristics. These methods have elucidated the different absorption bands and thermal behaviors of compounds, providing insights into their stability and molecular interactions (Yanagi et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives often lead to the discovery of compounds with significant biological activities. The preparation of these compounds through reactions with morpholine and subsequent modifications unveils a spectrum of chemical properties, including their potential as gastroprokinetic agents and their interaction with receptors, which are pivotal in understanding the compound's pharmacodynamics (Kato et al., 1991).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline forms and phase transitions, are crucial for their characterization and application. Differential thermal analysis and X-ray powder diffraction offer valuable data on these aspects, assisting in the optimization of the compounds for further development (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are fundamental for the compound's utility in various applications. Studies focusing on the synthesis and structural relationships provide insights into how modifications in the chemical structure affect the compound's overall properties and activity (Kato et al., 1992).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
This compound serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For instance, it has been utilized to create new heterocyclic compounds with potential anti-inflammatory and analgesic properties, highlighting its significance in medicinal chemistry research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Gastrokinetic Activity
In the development of gastrokinetic agents, derivatives of 4-ethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide have shown potent activity. These studies are pivotal for understanding the compound's potential in treating gastrointestinal motility disorders, demonstrating its application in pharmaceutical research (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Imaging Agent for Parkinson's Disease
The compound has been explored as a precursor for the synthesis of PET imaging agents, such as in the study of LRRK2 enzyme imaging in Parkinson's disease. This application underscores its relevance in neurodegenerative disease research and the development of diagnostic tools (Wang, Gao, Xu, & Zheng, 2017).
Propiedades
IUPAC Name |
4-ethoxy-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-2-27-16-5-3-15(4-6-16)19(25)21-8-7-20-17-13-18(23-14-22-17)24-9-11-26-12-10-24/h3-6,13-14H,2,7-12H2,1H3,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICNIUPLQHUHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)
![9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)

![1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine](/img/structure/B5538115.png)
![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)
![3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5538125.png)
![N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5538133.png)

![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5538148.png)

![5-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5538157.png)
![2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5538165.png)
![4-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5538172.png)